Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Description

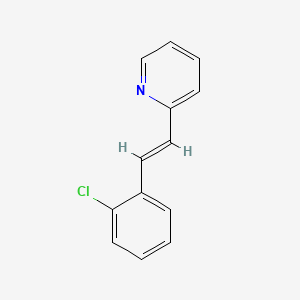

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is a substituted pyridine derivative characterized by a trans-configuration vinyl bridge linking a pyridine ring at the 2-position and a chlorophenyl group. The compound’s planar geometry is influenced by the tilt angles (2.34° and 14.44°) between the chlorophenyl and pyridine moieties, as observed in structurally analogous systems . The presence of the chlorophenyl group introduces steric and electronic effects, which are critical in modulating reactivity and interactions with biological targets .

Properties

CAS No. |

2739-76-6 |

|---|---|

Molecular Formula |

C13H10ClN |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |

InChI Key |

YEZHQUGOABFELJ-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Vinyl Pyridine as a Key Intermediate

A well-established method for preparing 2-vinyl pyridine, which is structurally related to the pyridine moiety in the target compound, involves the reaction of 2-methylpyridine (2-picoline) with formaldehyde under alkaline catalysis. This method is described in patent CN102863375A and can be summarized as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| A | React 2-methylpyridine with formaldehyde (36% aqueous solution) in a high-pressure reactor | Weight ratio 1:0.03 (2-methylpyridine:formaldehyde), temperature 130–160 °C, pressure 0.5 MPa, 1 hour | Formation of 2-hydroxyethyl pyridine intermediate |

| B | Dehydration of 2-hydroxyethyl pyridine in sodium hydroxide (50%) solution | Temperature 90 °C, 5 hours | Crude 2-vinyl pyridine |

| C | Washing crude product with sodium hydroxide (95%) solution | 5 hours | Removal of impurities |

| D | Fractional distillation (rectification) | Temperature 90 °C, 4 hours | Purified 2-vinyl pyridine with >98.5% purity |

Catalyst: Sodium hydroxide solution (50% and 95%)

Raw materials purity: 2-picoline ≥ 99%

Product: Colorless transparent liquid, moisture content ≤ 0.5%

Formation of the Vinyl Linkage to Chlorophenyl Group

The target compound involves a vinyl linkage between the 2-position of pyridine and a chlorophenyl group. This can be achieved via a Wittig reaction or Heck coupling involving appropriate chlorophenyl precursors and vinyl-substituted pyridine intermediates.

- Wittig Reaction: Reaction of a chlorophenyl-substituted phosphonium ylide with 2-pyridinecarboxaldehyde or related aldehyde to form the trans-vinyl linkage.

- Heck Coupling: Palladium-catalyzed coupling of 2-vinylpyridine with chlorophenyl halides under basic conditions to form the vinyl bond.

Though specific protocols for the title compound are scarce, these reactions are standard in vinyl-substituted aromatic synthesis.

Process Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| 2-methylpyridine to formaldehyde ratio | 1 : 0.03 (w/w) | Critical for intermediate formation |

| Reaction temperature (hydroxyethyl pyridine formation) | 130–160 °C | High temperature favors reaction rate |

| Reaction pressure | 0.5 MPa | Maintains reaction environment |

| Dehydration temperature | 90 °C | Ensures efficient elimination of water |

| Sodium hydroxide concentration | 50% for dehydration, 95% for washing | High alkalinity for catalysis and purification |

| Purity of 2-vinyl pyridine | >98.5% (GC) | Ensures quality for subsequent reactions |

Purification Techniques

- Washing with concentrated sodium hydroxide solution removes residual acidic impurities and side products.

- Fractional distillation under controlled temperature (90 °C) and time (4 hours) isolates the pure vinyl pyridine intermediate.

- Recycling underproof fractions improves yield and purity.

Summary Table of Preparation Steps for Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

| Stage | Reaction Type | Reagents | Conditions | Product/Purpose |

|---|---|---|---|---|

| 1 | Hydroxymethylation | 2-methylpyridine + formaldehyde | 130–160 °C, 0.5 MPa, 1 h | 2-hydroxyethyl pyridine |

| 2 | Dehydration | 2-hydroxyethyl pyridine + NaOH (50%) | 90 °C, 5 h | Crude 2-vinyl pyridine |

| 3 | Purification | NaOH (95%) wash | 5 h | Purified 2-vinyl pyridine |

| 4 | Vinyl coupling (Wittig or Heck) | 2-vinyl pyridine + chlorophenyl halide/phosphonium ylide | Pd catalyst (Heck), base, reflux | Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- |

| 5 | Final purification | Distillation, chromatography | Variable | Pure target compound |

Research Findings and Notes

- The method using 2-picoline and formaldehyde with sodium hydroxide catalysis is energy-efficient, reducing energy consumption by approximately 20% compared to older methods.

- The process is environmentally friendly due to the absence of heavy metal catalysts in the initial steps.

- The purity of intermediates (>98.5%) is critical for successful vinyl coupling reactions.

- The trans-configuration in the vinyl linkage is typically favored thermodynamically and can be confirmed by spectroscopic methods (NMR, IR).

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: KMnO₄ in an acidic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: Pyridine derivatives, including Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, are investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can undergo photoisomerization , where it transitions between trans and cis isomers upon exposure to light . This process involves the rotation of the 2-chlorophenyl substituent around the C(2)–C(3) bond . The compound’s biological activity is often linked to its ability to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Steric Effects : Compounds like 2-(3-chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine exhibit reduced bioavailability due to bulky trifluoromethyl and methylthio groups .

- Planarity : The ethynyl linker in 2-chloro-5-(phenylethynyl)pyridine disrupts conjugation compared to the target compound’s vinyl bridge, affecting π-π stacking interactions .

Table 2: Pharmacological and Binding Properties

Key Observations :

- Substitution Patterns : Chlorophenyl groups at meta/para positions (e.g., 3,5-dichlorophenyl in furin inhibitors) enhance activity due to optimized steric and electronic interactions .

- Receptor Selectivity : The target compound’s trans-configuration may improve sigma receptor selectivity, analogous to PRE-084, which avoids off-target PCP receptor binding .

Key Observations :

- Functional Groups: The presence of -CN or -NO₂ groups in analogs introduces distinct IR signatures (e.g., 2201 cm⁻¹ for nitriles) .

- Synthetic Efficiency: Yields for hexahydroquinoline derivatives (68–76%) suggest viable routes for scaling the target compound’s synthesis .

Biological Activity

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is an organic compound with significant potential in medicinal chemistry and biological applications. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- has a molecular formula of and a molecular weight of approximately 215.678 g/mol. The compound features a pyridine ring substituted with a trans-vinyl group and a chlorophenyl moiety. The structural complexity of this compound contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be attributed to several factors:

- Electron-Rich Nitrogen : The nitrogen atom in the pyridine ring enhances the compound's reactivity.

- Chlorine Substitution : Chlorine atoms often play a crucial role in modulating biological activity, particularly in anticancer properties.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activities. A study focusing on 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines revealed strong inhibitory effects on topoisomerase I and II, which are critical targets in cancer therapy. The presence of chlorine was noted to enhance the inhibitory activity against these enzymes .

Case Study: Structure-Activity Relationship (SAR)

A systematic SAR study on chlorophenyl-substituted compounds demonstrated that variations in substitution patterns significantly affect biological activity. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine, 3-chlorophenyl vinyl | C13H10ClN | Different substitution position on pyridine |

| Pyridine, 4-methyl-2-(2-chlorophenyl)vinyl | C14H12ClN | Methyl group addition alters properties |

| Pyridine, 2-(4-chlorophenyl)vinyl | C13H10ClN | Different chlorophenyl positioning |

These analogs illustrate how structural modifications can lead to distinct biological profiles.

The mechanisms through which Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- exerts its biological effects include:

- Topoisomerase Inhibition : As seen in related compounds, inhibition of topoisomerases can lead to apoptosis in cancer cells.

- Antiproliferative Activity : Compounds with similar structures have shown significant inhibition of cancer cell proliferation through various pathways including apoptosis signaling .

Synthesis and Variants

The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- typically involves several steps that can vary based on desired purity and yield. Notable synthetic routes include:

- Formation of the Vinyl Group : Utilizing appropriate reagents to introduce the vinyl substituent.

- Chlorination : Strategic chlorination to achieve the desired substitution pattern.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(2-(chlorophenyl)vinyl)pyridine, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis of pyridine derivatives with chlorophenyl and vinyl substituents typically involves Heck coupling or Wittig reactions. For example, microwave-assisted synthesis (e.g., 40–80°C, anhydrous DMF) can enhance reaction efficiency and stereochemical control . Key factors include:

- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.

- Temperature control : Higher temperatures (80–100°C) may favor trans isomer formation due to thermodynamic stability .

Q. How can researchers confirm the trans configuration of the vinyl group in this compound?

- Methodological Answer :

- NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans vinyl protons) in ¹H NMR distinguish trans from cis isomers .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for structurally analogous chlorophenyl-pyridine derivatives .

- IR spectroscopy : Absence of C=C stretching bands above 1650 cm⁻¹ supports trans configuration .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Chlorophenyl group hydrolysis : Occurs under acidic or aqueous conditions. Mitigation: Use anhydrous solvents (e.g., THF) and inert atmospheres .

- Vinyl group isomerization : Exposure to light or heat may cause cis-trans interconversion. Storage in amber vials and low-temperature reaction setups are recommended .

Advanced Research Questions

Q. How does the trans configuration influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking studies : Computational models (e.g., AutoDock Vina) predict binding affinities. The trans configuration allows better alignment with hydrophobic pockets in enzyme active sites (e.g., cytochrome P450) compared to cis isomers .

- In vitro assays : Competitive inhibition assays using fluorogenic substrates quantify enzyme inhibition potency. For example, IC₅₀ values for chlorophenyl-pyridine derivatives range from 0.5–10 μM .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch purity analysis : HPLC-MS (≥98% purity) ensures activity discrepancies are not due to impurities .

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) across labs .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., CAS Common Chemistry, PubMed) to identify consensus trends .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT calculations : Gaussian 16 simulations optimize transition states for reactions like electrophilic substitution at the pyridine ring. For example, Fukui indices highlight nucleophilic sites prone to oxidation .

- Solvent modeling : COSMO-RS predicts solvation effects in nonpolar solvents (e.g., toluene), guiding solvent selection for Suzuki-Miyaura couplings .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous flow reactors : Improve heat distribution and reduce isomerization risks at larger scales .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track stereochemistry in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.